Melting Point Elevation Relative to Non-Hydroxylated Methyl Docosanoate: ~20 °C Increase Due to Terminal Hydroxyl Group
Methyl 22-hydroxydocosanoate exhibits an experimentally measured melting point of 74.2–75.2 °C (solvent system: ligroine/ethyl ether 1:1), which is approximately 20 °C higher than its non-hydroxylated structural analog methyl docosanoate (behenic acid methyl ester, CAS 929-77-1), which melts at 54–56 °C . This elevation is attributed to intermolecular hydrogen bonding enabled by the terminal ω-OH group, which adds one hydrogen-bond donor (HBD = 1) absent in methyl docosanoate (HBD = 0) . The higher melting point makes the target compound a free-flowing solid at ambient laboratory temperatures (20–25 °C), whereas methyl docosanoate is near its melting transition under the same conditions and may soften or partially liquefy during warm-weather shipping and handling .
Target 74.2–75.2 °C
Comparator 54–56 °C (methyl docosanoate)
| Evidence Dimension | Melting point (capillary method, lit.) |
|---|---|
| Target Compound Data | 74.2–75.2 °C |
| Comparator Or Baseline | Methyl docosanoate (CAS 929-77-1): 54–56 °C |
| Quantified Difference | ΔTₘ ≈ +20 °C (target higher) |
| Conditions | Target: ligroine/ethyl ether (1:1) recrystallization solvent; Comparator: lit. capillary mp |
Why This Matters
For procurement, the ~20 °C melting point advantage ensures that methyl 22-hydroxydocosanoate remains a stable, free-flowing solid during ambient storage and shipment, reducing the risk of clumping, partial melting, or inhomogeneity that can compromise analytical weighing accuracy.
